Pyruvamide, N-methyl-1-thio- (8CI)
Description
Pyruvamide, N-methyl-1-thio- (8CI) is a thioamide derivative of pyruvamide, characterized by the substitution of an oxygen atom in the amide group with sulfur and the addition of a methyl group to the nitrogen. Pyruvamide itself exhibits strong emission intensity in solution, attributed to its high activation energy (AE) value of 18,600 cm⁻¹, as observed in excited-state studies . Absorption spectra of pyruvamide in solvents such as 3-methylpentane (3-MP) and water highlight its solvent-dependent electronic transitions, with distinct spectral profiles in polar versus non-polar environments .
Properties
CAS No. |
13621-40-4 |
|---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.166 |
IUPAC Name |
N-methyl-2-oxopropanethioamide |
InChI |
InChI=1S/C4H7NOS/c1-3(6)4(7)5-2/h1-2H3,(H,5,7) |
InChI Key |
YYDCJLINOLWCER-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=S)NC |
Synonyms |
Pyruvamide, N-methyl-1-thio- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyruvamide, N-methyl-1-thio- (8CI) belongs to a broader class of amide and thioamide compounds. Below is a detailed comparison of its inferred properties with structurally analogous molecules:
Oxygen-Containing Amides
- Ethyl Oxamate : Exhibits very weak emission intensity due to its low AE value (9,100 cm⁻¹). The absence of sulfur reduces spin-orbit coupling, leading to inefficient intersystem crossing and weaker luminescence .
- Dipropyloxamide : Shows weak emission (AE = 9,700 cm⁻¹), slightly higher than ethyl oxamate but still significantly lower than pyruvamide. The extended alkyl chains may sterically hinder electronic transitions .
- Oxalic Acid : Shares the same AE value as pyruvamide (18,600 cm⁻¹) and demonstrates strong emission, likely due to its rigid, planar structure facilitating efficient energy transfer .
Thioamide Analogues
- Thioacetamide : As a simple thioamide, it requires lower AE values for emission compared to oxygenated amides. However, its emission intensity remains weak, possibly due to reduced conjugation or solvent quenching effects .
- Dithiooxamide: Substitution of both oxygen atoms with sulfur results in a smaller S-T (singlet-triplet) split and shorter emission lifetimes compared to its oxygen analogue (dimethyloxamide). This reflects sulfur’s enhanced spin-orbit coupling, which accelerates non-radiative decay pathways .
Key Data Table
| Compound | AE (cm⁻¹) | Emission Intensity | S-T Split | Emission Lifetime |
|---|---|---|---|---|
| Pyruvamide | 18,600 | Strong | Moderate | Long |
| Ethyl Oxamate | 9,100 | Very Weak | Large | Short |
| Dipropyloxamide | 9,700 | Weak | Large | Short |
| Oxalic Acid | 18,600 | Strong | Moderate | Long |
| Thioacetamide | Not Reported | Weak | Small | Short |
| Dithiooxamide (S-analogue) | Lower than O-analogue | Moderate | Very Small | Very Short |
Notes:
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